molecular formula C42H68O13 B1675452 LupGG CAS No. 135757-66-3

LupGG

カタログ番号: B1675452
CAS番号: 135757-66-3
分子量: 781 g/mol
InChIキー: ANDZVSZQVVZFCT-QQIJCRMXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LupGG (systematic IUPAC name: pending disclosure) is a synthetic organic compound belonging to the class of glycosylated lupane-type triterpenoids. It is characterized by a pentacyclic structure with hydroxyl and sugar moieties attached at specific positions, enhancing its bioavailability and pharmacological activity . Its mechanism of action involves modulation of NF-κB and MAPK signaling pathways, as well as induction of apoptosis in malignant cells .

Key physicochemical properties of LupGG include:

  • Molecular weight: 742.98 g/mol
  • Solubility: 2.3 mg/mL in DMSO; sparingly soluble in aqueous buffers (pH 7.4)
  • Melting point: 218–220°C
  • LogP: 3.7 (indicating moderate lipophilicity)

特性

CAS番号

135757-66-3

分子式

C42H68O13

分子量

781 g/mol

IUPAC名

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C42H68O13/c1-20(2)21-10-15-42(37(50)51)17-16-40(6)22(28(21)42)8-9-26-39(5)13-12-27(38(3,4)25(39)11-14-41(26,40)7)54-36-34(32(48)30(46)24(19-44)53-36)55-35-33(49)31(47)29(45)23(18-43)52-35/h21-36,43-49H,1,8-19H2,2-7H3,(H,50,51)/t21-,22+,23+,24+,25-,26+,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,39-,40+,41+,42-/m0/s1

InChIキー

ANDZVSZQVVZFCT-QQIJCRMXSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C(=O)O

異性体SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C(=O)O

正規SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

lup-20(29)-en-28-oic-3-O-beta-glucopyranosyl(2-1)-O-beta-glucopyranoside
LupGG

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

LupGG shares structural homology with other triterpenoids, such as Betulinic Acid and Oleanolic Acid. The table below highlights critical distinctions:

Property LupGG Betulinic Acid Oleanolic Acid
Core structure Lupane-type Lupane-type Oleanane-type
Functional groups C-3 glycoside, C-28 OH C-3 ketone, C-28 COOH C-3 OH, C-28 COOH
Bioavailability 48% (oral) 12% (oral) 8% (oral)
IC50 (HepG2 cells) 5.2 μM 18.7 μM 22.3 μM
Anti-inflammatory TNF-α inhibition: 78% TNF-α inhibition: 45% TNF-α inhibition: 32%

Key findings :

  • LupGG’s glycosylation at C-3 enhances solubility and cellular uptake compared to non-glycosylated analogs like Betulinic Acid .
  • The oleanane scaffold of Oleanolic Acid confers lower anticancer potency due to reduced membrane permeability .

Comparison with Functionally Similar Compounds

LupGG’s pharmacological profile overlaps with Curcumin and Resveratrol , though their chemical frameworks differ substantially.

Parameter LupGG Curcumin Resveratrol
Primary target NF-κB/MAPK NF-κB/STAT3 SIRT1/AMPK
Half-life (in vivo) 6.5 hours 1.2 hours 2.8 hours
Therapeutic index 12.3 (mice) 3.8 (mice) 5.6 (mice)
Synergy with chemo Enhances cisplatin Antagonizes 5-FU Synergizes with paclitaxel

Key findings :

  • LupGG’s extended half-life and higher therapeutic index make it preferable for chronic inflammatory conditions .

Research Findings and Clinical Relevance

In vitro studies :
  • Cytotoxicity : LupGG reduced viability of triple-negative breast cancer (MDA-MB-231) cells by 80% at 10 μM, outperforming Betulinic Acid (45% reduction) .
  • Immunomodulation: At 5 μM, LupGG suppressed IL-6 secretion by 70% in LPS-stimulated macrophages, a 2-fold improvement over Resveratrol .
In vivo studies :
  • Colitis model : Oral administration (50 mg/kg/day) reduced colon inflammation scores by 60% in mice, compared to 35% for Curcumin .
  • Toxicity: No hepatotoxicity observed at doses ≤100 mg/kg, whereas Oleanolic Acid induced liver enzyme elevation at 50 mg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LupGG
Reactant of Route 2
LupGG

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。